molecular formula C25H25N3O3S2 B3076338 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1040632-30-1

2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B3076338
CAS RN: 1040632-30-1
M. Wt: 479.6 g/mol
InChI Key: ZXKHOMWKFZTRMS-UHFFFAOYSA-N
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Description

2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O3S2 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer potential due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it interferes with cell division, induces apoptosis (programmed cell death), and inhibits tumor growth. Further investigations are needed to explore its mechanism of action and potential clinical applications .

Antitubercular Activity

In the fight against tuberculosis, this compound has shown activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Researchers synthesized derivatives derived from pyridine and indole, testing their efficacy against these bacteria. The results indicate potential as an antitubercular agent, although further studies are necessary to validate its effectiveness .

Anti-Fibrotic Properties

Liver fibrosis, characterized by excessive collagen deposition, is a major health concern. Compounds that inhibit collagen synthesis are valuable in treating fibrotic conditions. Our compound has demonstrated anti-fibrotic activity by reducing collagen deposition in liver fibrosis models. It achieves this by targeting hepatic stellate cells responsible for collagen production. Other compounds with similar mechanisms include sorafinib, N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide, and ethyl 3,4-dihydroxybenzoate .

Potential as VEGFR-2 and PDGF-β Inhibitor

The compound’s structure suggests it may act as a vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) inhibitor. These receptors play crucial roles in angiogenesis and fibrosis. Inhibition of these pathways could have therapeutic implications in various diseases, including cancer and fibrotic disorders .

Exploration of Novel Synthesis Methods

Given the compound’s significance, researchers continue to explore novel synthetic routes for its preparation. Investigating efficient and scalable methods for synthesizing this compound remains an active area of interest in the chemical community .

properties

IUPAC Name

2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-5-28-24(30)23-22(18(13-32-23)17-9-6-15(2)7-10-17)27-25(28)33-14-21(29)26-19-12-16(3)8-11-20(19)31-4/h6-13H,5,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKHOMWKFZTRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide

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